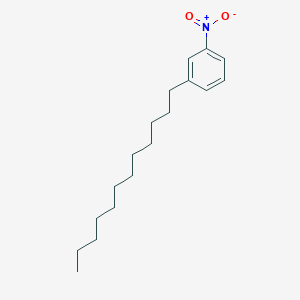

Benzene, 1-dodecyl-3-nitro-

Description

BenchChem offers high-quality Benzene, 1-dodecyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-dodecyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62469-09-4 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-dodecyl-3-nitrobenzene |

InChI |

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-11,13H2,1H3 |

InChI Key |

LWGXKALJSYYTRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of Benzene, 1-dodecyl-3-nitro-. Due to a lack of available experimental data for this specific compound in public databases, this document focuses on computationally predicted values and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis, offering insights into the likely characteristics of this molecule and the methodologies for their empirical validation.

Introduction

Benzene, 1-dodecyl-3-nitro- is an aromatic compound characterized by a benzene ring substituted with a dodecyl group and a nitro group at positions 1 and 3, respectively. The presence of a long alkyl chain (dodecyl) imparts significant lipophilicity, while the nitro group contributes to its polarity and potential for hydrogen bonding. Understanding the physicochemical properties of this molecule is crucial for predicting its behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery, as well as its reactivity and solubility in synthetic chemistry.

This document summarizes the predicted values for key physicochemical properties and provides detailed, generic experimental protocols for their determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for Benzene, 1-dodecyl-3-nitro-. These values have been estimated using computational models and should be considered as approximations until they can be validated by experimental data.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₈H₂₉NO₂ | - |

| Molecular Weight | 291.43 g/mol | - |

| Melting Point | 35-45 °C | Estimation based on related structures |

| Boiling Point | > 350 °C at 760 mmHg | Estimation based on related structures |

| logP (Octanol-Water Partition Coefficient) | 6.5 - 7.5 | Computational Prediction (e.g., Crippen's method) |

| Aqueous Solubility | < 0.1 mg/L | Computational Prediction |

| pKa | Not ionizable | - |

Note: The predicted values are derived from computational algorithms and comparisons with structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures for determining the key physicochemical properties of organic compounds like Benzene, 1-dodecyl-3-nitro-.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [1][2][3][4][5]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[1][2][3]

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[2]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[2][3][4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point Determination (Siwoloboff Method) [6][7][8]

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[6][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]

-

Apparatus Setup: The test tube is attached to a thermometer, with the sample level with the thermometer bulb, and placed in a heating bath.[7][10]

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

-

Observation: The heating is discontinued, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption.

Methodology: Shake-Flask Method [11][12][13][14]

-

Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for biological relevance) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation, and then allowed to separate.[14]

-

Sample Preparation: A known amount of the test compound is dissolved in a small volume of one of the pre-saturated phases.[14]

-

Partitioning: The solution is added to a separation funnel containing a known volume of the other pre-saturated phase. The funnel is then shaken vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[13]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The phases are then carefully collected.[13]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as logP.[14]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method [15][16][17][18][19]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.[19]

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[19]

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.[15]

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[15]

-

Reporting: The aqueous solubility is reported in units such as mg/L or mol/L at the specified temperature.[15]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the physicochemical properties of a novel compound like Benzene, 1-dodecyl-3-nitro-, starting from computational prediction to experimental validation.

References

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. enamine.net [enamine.net]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. dissolutiontech.com [dissolutiontech.com]

Synthesis of 1-Dodecyl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a viable synthetic pathway for Benzene, 1-dodecyl-3-nitro-, a compound of interest in various research and development applications. Due to the strongly deactivating nature of the nitro group, a direct Friedel-Crafts alkylation of nitrobenzene is synthetically disfavored, resulting in poor yields.[1][2][3][4][5] Consequently, a two-step approach is presented, commencing with the Friedel-Crafts alkylation of benzene with a suitable dodecylating agent, followed by the nitration of the resulting dodecylbenzene. This guide provides a detailed examination of the experimental protocols for each step, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow. A critical discussion on the regioselectivity of the nitration step is also included, highlighting the challenges and potential strategies for controlling the isomeric distribution of the final product.

Introduction

The synthesis of substituted nitroaromatic compounds is a cornerstone of organic chemistry, with applications ranging from the production of dyes and agrochemicals to the development of pharmaceuticals. The target compound, 1-dodecyl-3-nitrobenzene, presents a unique synthetic challenge. The presence of a long-chain alkyl group and a nitro group on the benzene ring offers potential for its use as a versatile intermediate in organic synthesis. This guide details a practical and efficient pathway for its preparation.

Proposed Synthetic Pathway

The synthesis of 1-dodecyl-3-nitrobenzene is proposed to proceed via a two-step sequence:

-

Step 1: Friedel-Crafts Alkylation of Benzene. This initial step involves the electrophilic substitution of a hydrogen atom on the benzene ring with a dodecyl group. This is typically achieved by reacting benzene with a dodecylating agent, such as 1-dodecene or 1-dodecyl bromide, in the presence of a Lewis acid or solid acid catalyst.

-

Step 2: Nitration of Dodecylbenzene. The dodecylbenzene synthesized in the first step is then subjected to nitration to introduce a nitro group onto the aromatic ring. This electrophilic aromatic substitution is typically carried out using a nitrating mixture of nitric acid and sulfuric acid.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis pathway for 1-dodecyl-3-nitrobenzene.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

This procedure is adapted from studies on the alkylation of benzene with long-chain olefins.[6][7]

Materials:

-

Benzene (anhydrous)

-

1-Dodecene

-

Catalyst (e.g., Fe³⁺-exchanged bentonite, Mordenite, or Phosphotungstic acid)

-

Solvent (e.g., excess benzene or an inert solvent like hexane)

-

Hydrochloric acid (for catalyst preparation, if necessary)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Catalyst Activation (if required): The solid acid catalyst may require activation by heating under vacuum to remove adsorbed water.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with benzene and the catalyst.

-

Reaction Execution: The mixture is heated to the desired reaction temperature (e.g., 80°C) with stirring. 1-Dodecene is then added dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of 1-dodecene.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is washed with a dilute sodium hydroxide solution and then with water to remove any acidic residues.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dodecylbenzene. The product can be further purified by vacuum distillation.

Quantitative Data for Friedel-Crafts Alkylation:

| Catalyst | Dodecylating Agent | Temperature (°C) | Benzene:Olefin Molar Ratio | Conversion (%) | Selectivity for Monoalkylation (%) | Reference |

| Fe³⁺-exchanged bentonite | 1-Dodecene | 80 | 10:1 | >95 | High | [6] |

| Mordenite | 1-Dodecene | 120-180 | 5:1 | 98 | >90 | ResearchGate |

| Phosphotungstic Acid | 1-Dodecene | 80 | 15:1 | 90 | ~100 | [2] |

Step 2: Nitration of Dodecylbenzene

This protocol is a general procedure for the nitration of an aromatic compound.

Materials:

-

Dodecylbenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, concentrated sulfuric acid is added slowly to concentrated nitric acid with constant stirring.

-

Reaction Setup: The dodecylbenzene is placed in a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and cooled in an ice bath.

-

Reaction Execution: The pre-cooled nitrating mixture is added dropwise to the dodecylbenzene while maintaining the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred for an additional 1-2 hours at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

-

Work-up: The reaction mixture is poured slowly onto crushed ice with stirring. The organic layer is separated, washed with cold water, then with a saturated sodium bicarbonate solution until effervescence ceases, and finally with water again.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent (if any) is removed under reduced pressure. The resulting mixture of nitro-dodecylbenzene isomers can be separated by column chromatography or fractional distillation under reduced pressure.

Quantitative Data for Nitration of Alkylbenzenes:

| Substrate | Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Toluene | HNO₃/H₂SO₄ | 30 | 59 | 4 | 37 | Standard Organic Chemistry Texts |

| Ethylbenzene | HNO₃/H₂SO₄ | 30 | 45 | 4 | 51 | Standard Organic Chemistry Texts |

| Dodecylbenzene | HNO₃/H₂SO₄ | <10 | Expected major | Expected minor | Expected major | Predicted based on directing effects |

Note: The isomer distribution for dodecylbenzene is an educated prediction based on the ortho-, para-directing nature of the alkyl group. The steric hindrance from the bulky dodecyl group may favor the formation of the para isomer over the ortho isomer.

Discussion on Regioselectivity of Nitration

A critical aspect of this synthesis is the regioselectivity of the nitration of dodecylbenzene. The dodecyl group is an activating, ortho-, para-directing group. Therefore, the direct nitration of dodecylbenzene will predominantly yield a mixture of 1-dodecyl-2-nitrobenzene (ortho) and 1-dodecyl-4-nitrobenzene (para). The formation of the desired 1-dodecyl-3-nitrobenzene (meta) isomer will be a minor product under standard nitrating conditions.

Strategies to Influence Regioselectivity:

While achieving high yields of the meta isomer is challenging, certain strategies can be explored to influence the isomer distribution:

-

Steric Hindrance: The bulky dodecyl group may sterically hinder the ortho positions, leading to a higher proportion of the para isomer.

-

Catalyst Control: The use of specific solid acid catalysts, such as zeolites, has been reported to influence the regioselectivity of nitration, often favoring the para isomer.[8]

-

Micellar Catalysis: Nitration in an aqueous sodium dodecylsulfate and nitric acid medium has been shown to provide high regioselectivity for some aromatic compounds, which could be investigated for this system.[1][3][9]

It is crucial for researchers to be aware that the synthesis of the pure 3-nitro isomer will likely require a multi-step process involving protecting groups or a different synthetic strategy altogether if high purity of the meta isomer is required.

Conclusion

The synthesis of 1-dodecyl-3-nitrobenzene is most practically approached through a two-step pathway involving the Friedel-Crafts alkylation of benzene followed by the nitration of the resulting dodecylbenzene. While the alkylation step can be achieved with high conversion and selectivity, the subsequent nitration presents a significant challenge in controlling regioselectivity. The inherent ortho-, para-directing nature of the dodecyl group will lead to a mixture of isomers, with the desired 3-nitro isomer being a minor component. Researchers should consider the information and protocols provided in this guide as a foundation for developing a synthetic route, with the understanding that purification and separation of the final product isomers will be a critical step. Further investigation into advanced nitration methods may be necessary to enhance the yield of the target meta isomer.

References

- 1. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Alkylation of Benzene with 1-Dodecene Over Ion Exchanged Bentonite Catalysis – Material Science Research India [materialsciencejournal.org]

- 7. cerritos.edu [cerritos.edu]

- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 9. [PDF] Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of Benzene, 1-dodecyl-3-nitro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the organic compound Benzene, 1-dodecyl-3-nitro-. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from analogous compounds, including nitroaromatics and alkylbenzenes, to present a predictive spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for Benzene, 1-dodecyl-3-nitro- based on the known spectral characteristics of its constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm relative to TMS

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | d | Deshielded by the electron-withdrawing nitro group.[1] |

| Aromatic H (para to NO₂) | 7.6 - 7.8 | t | |

| Aromatic H (ortho to dodecyl) | 7.3 - 7.5 | d | |

| Aromatic H (meta to NO₂) | 7.5 - 7.7 | t | [1] |

| Benzylic CH₂ | 2.6 - 2.8 | t | Adjacent to the aromatic ring. |

| (CH₂)₁₀ | 1.2 - 1.6 | m | Overlapping signals of the alkyl chain. |

| Terminal CH₃ | 0.8 - 0.9 | t | Typical chemical shift for a terminal methyl group. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Aromatic C-NO₂ | 148 - 150 | Quaternary carbon, deshielded.[1] |

| Aromatic C-dodecyl | 140 - 145 | Quaternary carbon. |

| Aromatic CH (ortho to NO₂) | 122 - 125 | Shielded relative to other aromatic carbons due to anisotropy effects.[1] |

| Aromatic CH (para to NO₂) | 133 - 136 | Deshielded by the nitro group.[1] |

| Aromatic CH (meta to NO₂) | 128 - 130 | [1] |

| Benzylic CH₂ | 35 - 37 | |

| (CH₂)₁₀ | 22 - 32 | Overlapping signals of the alkyl chain. |

| Terminal CH₃ | 14 |

IR (Infrared) Spectroscopy

Predicted Absorption Bands (wavenumber, cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-O Asymmetric Stretch | 1520 - 1560 | Strong | Characteristic of aromatic nitro compounds.[2] |

| N-O Symmetric Stretch | 1340 - 1370 | Strong | Characteristic of aromatic nitro compounds.[2] |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | [3] |

| C-H Aliphatic Stretch | 2850 - 2960 | Strong | [3] |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak | [4][5] |

| C-N Stretch | 800 - 900 | Medium |

Mass Spectrometry (MS)

Predicted m/z values for key fragments

| Fragment | Predicted m/z | Notes |

| [M]⁺ (Molecular Ion) | 291 | Corresponding to the molecular weight of C₁₈H₂₉NO₂. |

| [M-NO₂]⁺ | 245 | Loss of the nitro group. |

| [C₆H₄NO₂]⁺ | 122 | Fragment corresponding to the nitrophenyl group. |

| [C₉H₁₉]⁺ | 127 | Tropylium ion is a common fragment for alkylbenzenes. For dodecylbenzene, a prominent fragment is often observed at m/z 91, but fragmentation can vary. |

| [CₙH₂ₙ₊₁]⁺ | various | Series of fragments from the dodecyl chain. |

UV-Vis (Ultraviolet-Visible) Spectroscopy

Predicted Absorption Maxima (λ_max)

| Solvent | Expected λ_max (nm) | Notes |

| Ethanol/Methanol | 250 - 280 | Attributable to the π → π* transition of the nitroaromatic system. The presence of the alkyl group may cause a slight bathochromic shift.[6][7][8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[9] The sample should be free of particulate matter.[9]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[10]

-

¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (for oils/liquids) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid Film (for solids) : Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[11]

-

KBr Pellet (for solids) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Obtain a background spectrum of the empty sample holder or pure salt plates/KBr. Then, run the spectrum of the prepared sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[12][13] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[12]

-

Detection : Detect the separated ions, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place both in the spectrophotometer. The instrument scans a range of UV and visible wavelengths, typically from 200 to 800 nm, and records the absorbance of the sample relative to the blank.[6]

-

Data Processing : The output is a spectrum of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic of the compound.

Visualizations

General Workflow for Spectroscopic Analysis of a Synthesized Compound

Caption: A generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.

References

- 1. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. youtube.com [youtube.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-Dodecyl-3-Nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound "Benzene, 1-dodecyl-3-nitro-," also known as 1-dodecyl-3-nitrobenzene. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Physicochemical Properties and Predicted Solubility

1-Dodecyl-3-nitrobenzene possesses a molecular structure characterized by a nonpolar dodecyl chain and a polar nitro group attached to a benzene ring. This amphiphilic nature dictates its solubility behavior, which is governed by the principle of "like dissolves like." The long, nonpolar alkyl chain is the dominant feature, leading to a high degree of lipophilicity.

Qualitative Solubility:

-

Soluble in: Nonpolar organic solvents such as hexane and toluene. It is described as "highly soluble" in hexane.

-

Insoluble in: Polar solvents like water.

The presence of the nitro group may impart some limited polarity, but the influence of the twelve-carbon chain makes it overwhelmingly nonpolar. Therefore, it is expected to be readily soluble in a range of nonpolar and moderately polar organic solvents.

Quantitative Solubility Data of a Structurally Related Compound

| Solvent | Chemical Formula | Solubility of Nitrobenzene |

| Acetone | C₃H₆O | Very Soluble[1] |

| Benzene | C₆H₆ | Very Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble[1][2] |

| Ethanol | C₂H₅OH | Very Soluble[1][2] |

| Toluene | C₇H₈ | Very Soluble[2] |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble[1] |

| Water | H₂O | 1.9 g/L at 20°C[2] |

It is important to note that the addition of the long dodecyl chain to the nitrobenzene structure will significantly increase its solubility in nonpolar solvents like hexane and decrease its solubility in more polar solvents like ethanol compared to nitrobenzene alone.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This protocol is adapted for determining the solubility of a solid organic compound like 1-dodecyl-3-nitrobenzene in an organic solvent.

Objective: To determine the saturation concentration of 1-dodecyl-3-nitrobenzene in a specific organic solvent at a controlled temperature.

Materials:

-

1-Dodecyl-3-nitrobenzene (solid)

-

Selected organic solvent (e.g., hexane, toluene, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 1-dodecyl-3-nitrobenzene to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should persist throughout this period.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 1-dodecyl-3-nitrobenzene in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 1-dodecyl-3-nitrobenzene in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-dodecyl-3-nitrobenzene.

This guide provides a foundational understanding of the solubility of 1-dodecyl-3-nitrobenzene and a practical framework for its experimental determination. Researchers are encouraged to perform their own solubility studies using the described protocol to obtain precise quantitative data for their specific applications and solvent systems.

References

Navigating the Unknown: A Technical Safety and Handling Guide for Benzene, 1-dodecyl-3-nitro-

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited physicochemical data is available for Benzene, 1-dodecyl-3-nitro-. The known properties are summarized below. The lack of comprehensive data necessitates a conservative approach to its handling.

| Property | Value | Source |

| CAS Number | 62469-09-4 | [1] |

| Molecular Formula | C18H29NO2 | [1] |

| Molecular Weight | 291.4 g/mol | [1] |

| Boiling Point | Estimated 350–370°C (decomposes) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Hexane | Highly soluble | [1] |

Hazard Assessment and Toxicity Profile (Inferred)

Given its structure as an alkylated nitrobenzene, Benzene, 1-dodecyl-3-nitro- should be treated as a potentially hazardous substance. Aromatic nitrocompounds are known for their toxicity, and it is prudent to assume this compound shares these characteristics.

Potential Health Effects:

-

Methemoglobinemia: A primary hazard associated with nitrobenzene and related compounds is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory depression and death.[2]

-

Carcinogenicity: Nitrobenzene is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] Other nitroaromatic compounds are also considered potential carcinogens.[3]

-

Organ Toxicity: Animal studies on nitrobenzene have indicated potential damage to the liver, kidneys, and nervous system.[4][5]

-

Skin and Eye Irritation: Assumed to be an irritant upon contact with skin and eyes.

-

Reproductive Toxicity: Some nitroaromatic compounds have demonstrated reproductive toxicity in animal studies.[2]

The following diagram illustrates the potential toxicity pathways for nitroaromatic compounds.

Caption: Inferred Health Hazards of Benzene, 1-dodecyl-3-nitro-

Safe Handling and Storage

A systematic approach to handling is crucial to minimize exposure. The following workflow outlines the key stages of safe laboratory practice for this compound.

Caption: Safe Handling Workflow for Hazardous Chemicals

Engineering Controls:

-

All work with Benzene, 1-dodecyl-3-nitro- must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Safety showers and eyewash stations must be readily accessible.[7]

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Hand Protection | Nitrile or other chemically resistant gloves. Dispose of contaminated gloves immediately.[6] |

| Eye Protection | Chemical safety goggles. A face shield may be necessary if there is a splash hazard. |

| Skin and Body Protection | A lab coat should be worn at all times.[6] Consider a chemically resistant apron for larger quantities. |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection. |

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[7]

-

Containers should be clearly labeled with the chemical name and associated hazards.[7]

Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response:

-

Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.[8]

Disposal Considerations

-

Benzene, 1-dodecyl-3-nitro- and any materials contaminated with it must be disposed of as hazardous waste.[12]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the regular trash.[12]

-

Waste should be collected in a designated, properly labeled, and sealed container.[12] It may need to be segregated with other nitroaromatic or halogenated organic waste, depending on institutional protocols.[6]

Experimental Protocols

No specific experimental protocols for the safety assessment of Benzene, 1-dodecyl-3-nitro- were found in the public domain. Research involving this compound should include a detailed, peer-reviewed experimental plan that incorporates the safety and handling precautions outlined in this guide. Any study investigating the toxicological properties of this compound should be conducted in a facility equipped to handle potent and potentially carcinogenic substances.

References

- 1. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]

- 2. gov.uk [gov.uk]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 7. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. nj.gov [nj.gov]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

In-depth Technical Guide on the Thermal Stability of Benzene, 1-dodecyl-3-nitro-

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines the expected thermal stability of Benzene, 1-dodecyl-3-nitro-, a substituted nitroaromatic compound. While specific data for this molecule is sparse, an analysis of related compounds such as nitrobenzene and dodecylbenzene allows for a scientifically grounded estimation of its thermal properties. The primary mechanism of decomposition for nitroaromatic compounds is the cleavage of the C-NO2 bond.[1] The presence of a long alkyl chain, such as the dodecyl group, is not expected to significantly alter the fundamental decomposition pathway of the nitroaromatic core but may influence the overall thermal profile. This guide provides predicted stability, potential decomposition products, and standardized experimental protocols for a comprehensive thermal analysis.

Predicted Thermal Stability and Decomposition

The thermal stability of Benzene, 1-dodecyl-3-nitro- is primarily dictated by the nitro group attached to the benzene ring. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to thermal decomposition.[2]

Key Points:

-

Primary Decomposition Pathway: The initial and most probable step in the thermal decomposition is the homolytic cleavage of the C-NO2 bond. This is generally the weakest bond in simple nitroaromatic compounds.[1]

-

Decomposition Onset: The decomposition of nitrobenzene, the parent compound, begins at high temperatures, with studies showing fragmentation at temperatures above 1100 K (approximately 827 °C) under shock tube conditions.[3] However, in bulk, condensed-phase analysis using techniques like Thermogravimetric Analysis (TGA), the onset of weight loss for similar nitroaromatics can be observed at lower temperatures.

-

Influence of the Dodecyl Group: The long alkyl chain is expected to undergo thermal cracking at elevated temperatures. The stability of the dodecyl group is generally higher than that of the nitroaromatic moiety.

-

Potential Decomposition Products: Based on the decomposition pathways of nitrobenzene and alkylbenzenes, the following products can be anticipated:

Quantitative Data for Analogous Compounds

To provide a quantitative context, the following table summarizes thermal stability data for nitrobenzene.

| Compound | Technique | Key Findings | Reference |

| Nitrobenzene | Shock Tube with Laser Absorption | Decomposition observed between 1155–1434 K. Two primary decomposition channels were identified, yielding phenyl radical + NO2 and phenoxy radical + NO. | |

| Nitrobenzene Complex | TGA | In a host-guest complex, nitrobenzene was observed to be released between 70 and 140 °C. This is desorption, not decomposition. |

Detailed Experimental Protocols

To definitively determine the thermal stability of Benzene, 1-dodecyl-3-nitro-, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Benzene, 1-dodecyl-3-nitro- is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal, determined from the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of any phase transitions (e.g., melting) and to characterize the enthalpy of decomposition (exothermic or endothermic).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference pans are heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Decomposition Exotherm/Endotherm: A broad exothermic or endothermic peak indicating the decomposition of the sample. The peak temperature and the integrated area (enthalpy change, ΔH) are determined.

-

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a generalized primary decomposition pathway for a nitroaromatic compound.

Caption: Generalized primary thermal decomposition pathway for a nitroaromatic compound.

Experimental Workflow for Thermal Stability Analysis

The following diagram outlines the logical flow of experiments to characterize the thermal stability of a compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Dodecyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-nitrobenzene is a valuable intermediate in organic synthesis, finding applications in the preparation of various target molecules relevant to the pharmaceutical and materials science industries. Its structure, featuring a long alkyl chain and a nitro group on the benzene ring, imparts unique solubility and reactivity characteristics. This document provides detailed application notes and protocols for the synthesis of 1-dodecyl-3-nitrobenzene.

It is critical to note that the direct Friedel-Crafts alkylation of nitrobenzene is not a feasible synthetic route. The strongly electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, rendering it unreactive under typical Friedel-Crafts conditions. In fact, nitrobenzene is often employed as a solvent for such reactions due to its inertness.

Therefore, the recommended and practical synthesis of 1-dodecyl-3-nitrobenzene is a two-step process:

-

Step 1: Friedel-Crafts Alkylation of Benzene: Benzene is first alkylated with a suitable C12 electrophile, such as 1-dodecene or 1-chlorododecane, in the presence of a Lewis acid catalyst to yield 1-dodecylbenzene.

-

Step 2: Nitration of 1-Dodecylbenzene: The resulting 1-dodecylbenzene is then nitrated to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, primarily the ortho- and para-products, with the desired meta-isomer as a minor component. Subsequent separation is required to isolate 1-dodecyl-3-nitrobenzene.

This document will provide detailed protocols for both of these essential steps, along with information on the separation of the resulting isomers and characterization of the final product.

Synthetic Pathway Overview

Caption: Overall synthetic route to 1-dodecyl-3-nitrobenzene.

Experimental Protocols

Protocol 1: Synthesis of 1-Dodecylbenzene via Friedel-Crafts Alkylation

This protocol describes the alkylation of benzene with 1-dodecene using aluminum chloride as the catalyst.

Materials:

-

Benzene

-

1-Dodecene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

In the flask, place anhydrous aluminum chloride (0.15 mol) and benzene (excess, e.g., 100 mL).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add 1-dodecene (0.1 mol) from the dropping funnel to the stirred mixture over a period of 30-45 minutes. Maintain the reaction temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the excess benzene and other volatile components by rotary evaporation.

-

The crude 1-dodecylbenzene can be purified by vacuum distillation.

Protocol 2: Nitration of 1-Dodecylbenzene

This protocol details the nitration of 1-dodecylbenzene to produce a mixture of nitro-isomers.[1]

Materials:

-

1-Dodecylbenzene

-

Nitric Acid (HNO₃, 70%)

-

Sulfuric Acid (H₂SO₄, 95%)

-

n-Hexane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 200 mL three-necked flask equipped with a condenser and a stirrer, place 25.0 g of dodecylbenzene.[1]

-

Prepare a nitrating mixture by carefully adding 27.0 g of 95% sulfuric acid to 15.0 g of 70% nitric acid in a separate beaker, with cooling.[1]

-

Cool the flask containing dodecylbenzene in an ice bath to maintain an internal temperature below 30°C.[1]

-

Slowly add the nitrating mixture dropwise to the dodecylbenzene over a period of 1 hour with vigorous stirring.[1]

-

After the addition is complete, continue stirring the mixture at room temperature for 3 hours.[1]

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove the lower acid layer.[1]

-

Wash the organic layer with n-hexane and a saturated sodium bicarbonate solution to neutralize and remove any remaining acid.[1]

-

The resulting organic layer contains a mixture of 1-dodecyl-2-nitrobenzene, 1-dodecyl-3-nitrobenzene, and 1-dodecyl-4-nitrobenzene.

Protocol 3: Isomer Separation

The separation of the ortho-, meta-, and para-isomers of nitrododecylbenzene can be achieved using column chromatography.

Materials:

-

Crude nitrododecylbenzene mixture

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass chromatography column.

-

Dissolve the crude nitrododecylbenzene mixture in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane. The less polar isomers will elute first. The polarity of the isomers generally follows the order: ortho > para > meta.

-

Monitor the separation by collecting fractions and analyzing them by thin-layer chromatography (TLC) using a hexane-ethyl acetate eluent system and visualization under a UV lamp.

-

Combine the fractions containing the pure desired isomer (1-dodecyl-3-nitrobenzene) and remove the solvent by rotary evaporation.

Data Presentation

Table 1: Reaction Parameters and Expected Yields

| Parameter | Friedel-Crafts Alkylation of Benzene | Nitration of 1-Dodecylbenzene |

| Reactants | Benzene, 1-Dodecene | 1-Dodecylbenzene, HNO₃, H₂SO₄ |

| Catalyst | AlCl₃ | H₂SO₄ |

| Temperature | 0-10°C then Room Temperature | < 30°C then Room Temperature[1] |

| Reaction Time | 3-4 hours | 4 hours[1] |

| Product | 1-Dodecylbenzene | Mixture of nitrododecylbenzene isomers |

| Expected Yield | High | High (for the mixture of isomers) |

Table 2: Characterization Data for Nitrododecylbenzene Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (Aromatic Region, ppm) | Expected ¹³C NMR Signals (Aromatic Region, ppm) |

| 1-Dodecyl-2-nitrobenzene | C₁₈H₂₉NO₂ | 291.43 | Yellowish oil | Multiplets between 7.2-7.8 | Signals around 120-150 |

| 1-Dodecyl-3-nitrobenzene | C₁₈H₂₉NO₂ | 291.43 | Yellowish oil | Multiplets between 7.4-8.1 | Signals around 122-148 |

| 1-Dodecyl-4-nitrobenzene | C₁₈H₂₉NO₂ | 291.43 | Yellowish oil | Two doublets around 7.3 and 8.1 | Signals around 123-147 |

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. The provided ranges are approximate.

Visualizations

Reaction Mechanism

Caption: Mechanism of Friedel-Crafts alkylation of benzene.

Caption: Mechanism of the nitration of 1-dodecylbenzene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-dodecyl-3-nitrobenzene.

References

Application Notes and Protocols: "Benzene, 1-dodecyl-3-nitro-" as a Precursor for Novel Calamitic Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Benzene, 1-dodecyl-3-nitro- as a versatile precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The unique molecular structure, featuring a polar nitro group and a non-polar dodecyl chain on a benzene ring, offers a strategic starting point for designing novel mesogenic materials with potential applications in drug delivery and biosensing.

The protocols outlined below are based on established synthetic methodologies for liquid crystals and provide a roadmap for the transformation of "Benzene, 1-dodecyl-3-nitro-" into a target liquid crystalline compound. The characterization data presented is illustrative of typical results obtained for calamitic liquid crystals.

Overview of "Benzene, 1-dodecyl-3-nitro-"

"Benzene, 1-dodecyl-3-nitro-" is a nitroalkylbenzene derivative with the molecular formula C₁₈H₂₉NO₂.[1] Its structure consists of a hydrophobic dodecyl chain and a polar nitro group attached to a benzene ring at the 1 and 3 positions, respectively.[1] The presence of the nitro group is significant as it can enhance dipole-dipole interactions, which are crucial for the formation of liquid crystalline phases (mesophases).[1][2]

Table 1: Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₉NO₂ | [1] |

| Molecular Weight | 291.4 g/mol | [1] |

| IUPAC Name | 1-dodecyl-3-nitrobenzene | [1] |

| Solubility | Insoluble in water, soluble in nonpolar solvents (e.g., hexane, toluene) | [1] |

Proposed Synthetic Pathway for a Nematic Liquid Crystal

The following is a proposed two-step synthetic protocol to convert "Benzene, 1-dodecyl-3-nitro-" into a potential calamitic liquid crystal. The strategy involves the reduction of the nitro group to an amine, followed by a condensation reaction to introduce a rigid core extension and a second flexible chain, which are common features of rod-shaped liquid crystals.[3]

Step 1: Reduction of the Nitro Group

The nitro group of "Benzene, 1-dodecyl-3-nitro-" can be reduced to an amine (3-dodecylaniline) using standard catalytic hydrogenation. This resulting amine is a key intermediate for building the liquid crystal structure.

Experimental Protocol: Synthesis of 3-dodecylaniline

-

Materials:

-

Benzene, 1-dodecyl-3-nitro- (1.0 g, 3.43 mmol)

-

10% Palladium on activated carbon (Pd/C) (0.1 g)

-

Ethanol (50 mL)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve "Benzene, 1-dodecyl-3-nitro-" in ethanol.

-

Add the 10% Pd/C catalyst to the solution.

-

Fit the flask with a hydrogen balloon.

-

Evacuate the flask and backfill with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-dodecylaniline.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Expected Yield: ~85-95%

Step 2: Formation of a Schiff Base Liquid Crystal

The synthesized 3-dodecylaniline is then reacted with a suitable aldehyde, for example, 4-butoxybenzaldehyde, to form a Schiff base (imine). The resulting molecule will possess a more rigid core and two terminal flexible chains, which are prerequisites for calamitic liquid crystallinity.

Experimental Protocol: Synthesis of (E)-N-(4-butoxybenzylidene)-3-dodecylaniline

-

Materials:

-

3-dodecylaniline (from Step 1) (0.8 g, 3.06 mmol)

-

4-butoxybenzaldehyde (0.55 g, 3.06 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial acetic acid (catalytic amount, 2-3 drops)

-

-

Procedure:

-

Dissolve 3-dodecylaniline and 4-butoxybenzaldehyde in absolute ethanol in a 50 mL round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the formation of the Schiff base by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the purified (E)-N-(4-butoxybenzylidene)-3-dodecylaniline.

-

-

Expected Yield: ~70-85%

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of a calamitic liquid crystal.

Characterization of the Final Product

The synthesized compound should be characterized to confirm its structure and investigate its liquid crystalline properties.

Table 2: Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | Functional group analysis | Disappearance of -NO₂ peaks, appearance of -NH₂ peak (intermediate), and appearance of -C=N- (imine) peak in the final product. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants consistent with the proposed molecular structure. |

| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies | Endothermic peaks on heating corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.[4] Exothermic peaks on cooling for the reverse transitions.[4] |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases | Observation of characteristic textures (e.g., Schlieren, marbled) for the nematic phase upon heating and cooling.[4][5] |

Table 3: Hypothetical Phase Transition Data from DSC

| Transition | Onset Temperature (°C) | Enthalpy Change (ΔH, J/g) |

| Heating Cycle | ||

| Crystal → Nematic | 85.2 | 45.8 |

| Nematic → Isotropic | 115.7 | 1.2 |

| Cooling Cycle | ||

| Isotropic → Nematic | 114.5 | -1.1 |

| Nematic → Crystal | 68.3 | -42.5 |

Logical Relationship of Molecular Structure to Liquid Crystal Properties

Caption: From precursor to liquid crystal property.

Potential Applications in Drug Development

Thermotropic liquid crystals, such as the one proposed, are gaining interest in drug development for their potential in creating novel drug delivery systems.

-

Controlled Release: The ordered structure of a liquid crystal matrix can be used to control the release rate of an encapsulated drug. The diffusion of the drug can be modulated by the viscosity and molecular ordering of the liquid crystal phase.

-

Topical and Transdermal Delivery: The amphiphilic nature that can be designed into liquid crystal molecules makes them suitable for formulating emulsions and creams for topical and transdermal drug delivery, potentially enhancing drug permeation through the skin.[6]

-

Biosensors: The orientation of liquid crystals is highly sensitive to surface interactions. This property can be exploited to develop biosensors for detecting specific biomolecules. A binding event at the sensor surface can disrupt the liquid crystal alignment, leading to a detectable optical signal.

-

Stimuli-Responsive Systems: By incorporating specific functional groups, liquid crystals can be designed to respond to external stimuli such as temperature, pH, or light. This could enable the development of "smart" drug delivery systems that release their payload in response to specific physiological cues.

Signaling Pathway for a Hypothetical Liquid Crystal-Based Biosensor

Caption: Analyte detection using a liquid crystal biosensor.

Disclaimer: The provided protocols and data are illustrative and based on general chemical principles. Researchers should conduct their own optimization and characterization for any new compound. All laboratory work should be performed with appropriate safety precautions.

References

- 1. Benzene, 1-dodecyl-3-nitro- (62469-09-4) for sale [vulcanchem.com]

- 2. jns.edu.af [jns.edu.af]

- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpras.com [ijpras.com]

Application Note: Hypothetical Synthesis of Agrochemical Analogs from Benzene, 1-dodecyl-3-nitro-

Introduction

The search for new agrochemical active ingredients is critical for addressing global food security and managing weed resistance. The molecular scaffold of "Benzene, 1-dodecyl-3-nitro-" offers a unique combination of a reactive nitroaromatic system and a lipophilic dodecyl chain. The long alkyl chain can enhance membrane permeability and soil retention, which are desirable properties for certain agrochemicals. Nitroaromatic compounds are versatile precursors in industrial synthesis, often serving as key intermediates in the production of dyes, pharmaceuticals, and pesticides.[1]

This application note details two hypothetical, yet chemically sound, multi-step synthetic protocols to convert "Benzene, 1-dodecyl-3-nitro-" into potential herbicide candidates. The primary strategic step is the reduction of the nitro group to form the versatile intermediate, 3-dodecylaniline. From this intermediate, we propose pathways to two distinct classes of herbicides:

-

Dinitroaniline Analogs: This class of herbicides acts by inhibiting root and shoot growth.

-

Phenylurea Analogs: These compounds typically function by inhibiting photosynthesis.

These protocols are intended for researchers in agrochemical discovery and synthetic chemistry.

Pathway I: Synthesis of a Dinitroaniline Herbicide Analog

This pathway involves three main steps:

-

Reduction of the nitro group to an amine.

-

Nitration of the resulting aniline to introduce two nitro groups ortho and para to the amine.

-

N-Alkylation of the secondary amine to complete the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 3-Dodecylaniline

-

Reaction: Reduction of "Benzene, 1-dodecyl-3-nitro-"

-

Procedure:

-

To a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add "Benzene, 1-dodecyl-3-nitro-" (100 g, 0.34 mol) and ethanol (500 mL).

-

Heat the mixture to 60°C to ensure complete dissolution.

-

Add granular tin (122 g, 1.03 mol) to the solution.

-

Slowly add concentrated hydrochloric acid (250 mL) dropwise over 1 hour. An exothermic reaction will occur, and the mixture will begin to reflux.

-

After the addition is complete, maintain the reflux for 3 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. Be cautious, as this is a highly exothermic process.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 300 mL).

-

Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 3-dodecylaniline as a pale yellow oil.

-

-

Expected Yield: 80-90%

Step 2: Synthesis of 2,6-Dinitro-3-dodecylaniline

-

Reaction: Nitration of 3-Dodecylaniline

-

Procedure:

-

In a 500 mL three-necked flask cooled to 0°C in an ice-salt bath, add concentrated sulfuric acid (150 mL).

-

Slowly add 3-dodecylaniline (50 g, 0.19 mol) while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (30 mL) to concentrated sulfuric acid (60 mL), keeping the temperature below 10°C.

-

Add the nitrating mixture dropwise to the aniline solution over 2 hours, ensuring the temperature does not exceed 5°C.

-

After the addition, allow the reaction to stir at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

-

A yellow-orange precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2,6-dinitro-3-dodecylaniline.

-

-

Expected Yield: 65-75%

Step 3: Synthesis of N,N-Dipropyl-2,6-dinitro-3-dodecylaniline (Hypothetical Herbicide)

-

Reaction: N-Alkylation of 2,6-Dinitro-3-dodecylaniline

-

Procedure:

-

In a 500 mL flask, dissolve 2,6-dinitro-3-dodecylaniline (35 g, 0.10 mol) in dimethylformamide (DMF, 200 mL).

-

Add anhydrous potassium carbonate (41.4 g, 0.30 mol) to the solution.

-

Add 1-bromopropane (36.9 g, 0.30 mol) and a catalytic amount of potassium iodide (1 g).

-

Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once complete, cool the mixture and pour it into 1 L of ice water.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

-

-

Expected Yield: 70-80%

Quantitative Data Summary

| Reaction Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Benzene, 1-dodecyl-3-nitro- | 291.45 | 100 | 0.34 | 3-Dodecylaniline | 261.46 | 88.9 |

| 2 | 3-Dodecylaniline | 261.46 | 50 | 0.19 | 2,6-Dinitro-3-dodecylaniline | 351.46 | 66.8 |

| 3 | 2,6-Dinitro-3-dodecylaniline | 351.46 | 35 | 0.10 | N,N-Dipropyl-2,6-dinitro-3-dodecylaniline | 435.63 | 43.6 |

Workflow Diagram

Caption: Synthetic workflow for a dinitroaniline herbicide analog.

Pathway II: Synthesis of a Phenylurea Herbicide Analog

This pathway utilizes the intermediate 3-dodecylaniline from Pathway I, Step 1. It involves a single subsequent step: the reaction of the aniline with an isocyanate to form the phenylurea structure.

Experimental Protocol

Step 1: Synthesis of 1-(3-dodecylphenyl)-3,3-dimethylurea (Hypothetical Herbicide)

-

Reaction: Formation of a Phenylurea

-

Procedure:

-

Dissolve 3-dodecylaniline (50 g, 0.19 mol), obtained from Pathway I, Step 1, in anhydrous toluene (400 mL) in a 1 L round-bottom flask.

-

Add triethylamine (21.1 g, 0.21 mol) to the solution to act as a base catalyst.

-

Slowly add dimethylcarbamoyl chloride (19.4 g, 0.18 mol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to 50°C and stir for 4 hours.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride may form.

-

Filter the mixture and wash the filtrate with water (2 x 200 mL) and then brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to yield the crude product.

-

Recrystallize the solid from a hexane/ethyl acetate mixture to obtain pure 1-(3-dodecylphenyl)-3,3-dimethylurea.

-

-

Expected Yield: 85-95%

Quantitative Data Summary

| Reaction Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 3-Dodecylaniline | 261.46 | 50 | 0.19 | 1-(3-dodecylphenyl)-3,3-dimethylurea | 332.54 | 63.2 |

Workflow Diagram

Caption: Synthetic workflow for a phenylurea herbicide analog.

Conclusion

The protocols described provide a theoretical framework for the synthesis of novel agrochemical candidates from "Benzene, 1-dodecyl-3-nitro-". By leveraging standard organic transformations, this underutilized starting material can be converted into analogs of two commercially relevant herbicide classes. The key intermediate, 3-dodecylaniline, serves as a versatile platform for further derivatization, opening possibilities for creating diverse libraries of compounds for biological screening. These pathways are designed to be robust and high-yielding, providing a solid foundation for exploratory research in agrochemical discovery. Further studies would be required to optimize these reactions and evaluate the biological activity of the resulting compounds.

References

Application Notes and Protocols for Benzene, 1-dodecyl-3-nitro- in the Formulation of Surfactants and Emulsifiers

Chemical and Physical Properties

Benzene, 1-dodecyl-3-nitro- is an amphiphilic molecule possessing a long, hydrophobic dodecyl chain and a polar nitro group attached to a benzene ring.[1] This structure suggests potential surface-active properties. However, its very low solubility in water is a significant limiting factor for typical surfactant applications.[1]

Table 1: Physicochemical Properties of Benzene, 1-dodecyl-3-nitro-

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉NO₂ | [1] |

| Molecular Weight | 291.4 g/mol | [1] |

| IUPAC Name | 1-dodecyl-3-nitrobenzene | [1] |

| CAS Number | 62469-09-4 | |

| Appearance | Likely a pale yellow to dark brown liquid | [2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Highly soluble in hexane and toluene | [1] |

| Boiling Point | Estimated 350–370°C (decomposes) | [1] |

Synthesis Protocol

Benzene, 1-dodecyl-3-nitro- is typically synthesized via the Friedel-Crafts alkylation of nitrobenzene with 1-dodecene. The nitro group acts as a meta-director for the electrophilic substitution.[1]

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize 1-dodecyl-3-nitrobenzene.

Materials:

-

Nitrobenzene

-

1-Dodecene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM) as solvent

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

To the flask, add nitrobenzene and dry DCM.

-

Begin stirring and slowly add anhydrous AlCl₃. The mixture may warm up.

-

Once the catalyst is dissolved, add 1-dodecene dropwise to the mixture. A molar ratio of 1:1.2 (nitrobenzene to 1-dodecene) is recommended.[1]

-

Heat the reaction mixture to a gentle reflux (approximately 50-70°C) and maintain for 2-4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly quench by pouring it over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Hypothetical Application in Emulsifier Formulations

While not a conventional emulsifier, its amphiphilic nature suggests it could potentially stabilize water-in-oil (W/O) emulsions, given its insolubility in water. The following protocol outlines a general procedure to test this hypothesis.

Experimental Protocol: Evaluation of Emulsification Efficacy

Objective: To determine the ability of Benzene, 1-dodecyl-3-nitro- to form and stabilize a water-in-oil emulsion.

Materials:

-

Benzene, 1-dodecyl-3-nitro-

-

A non-polar oil (e.g., mineral oil, hexadecane)

-

Deionized water

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Graduated cylinders or test tubes

-

Microscope with a calibrated slide

-

Particle size analyzer (optional)

Procedure:

-

Preparation of Organic Phase: Prepare solutions of Benzene, 1-dodecyl-3-nitro- in the chosen oil at various concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% w/w). A control sample with no emulsifier should also be prepared.

-

Emulsification:

-

In a beaker, combine the organic phase and the aqueous phase at a desired ratio (e.g., 70:30 oil-to-water).

-

Immerse the tip of the high-shear homogenizer into the mixture.

-

Homogenize at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes).

-

-